2,3,4-Trifluorobenzenesulfonyl chloride

描述

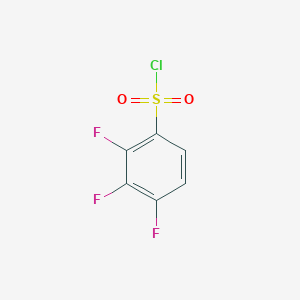

Structure

3D Structure

属性

IUPAC Name |

2,3,4-trifluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3O2S/c7-13(11,12)4-2-1-3(8)5(9)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTDZYFHXRZLEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380316 | |

| Record name | 2,3,4-Trifluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-08-7 | |

| Record name | 2,3,4-Trifluorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trifluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorobenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3,4-Trifluorobenzenesulfonyl chloride CAS number

An In-depth Technical Guide to 2,3,4-Trifluorobenzenesulfonyl Chloride for Advanced Research and Drug Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key reagent in modern synthetic and medicinal chemistry. We will move beyond simple catalog data to dissect its synthesis, reactivity, and application, with a focus on the causal factors that drive experimental design and its utility in the pharmaceutical industry.

Core Identity and Physicochemical Landscape

This compound is a specialized organosulfur compound distinguished by a trifluorinated phenyl ring attached to a sulfonyl chloride moiety. Its unique electronic properties make it a valuable tool for introducing the 2,3,4-trifluorophenylsulfonyl group into molecules, a common strategy for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2]

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 175278-08-7 .[3]

Quantitative Data Summary

For the laboratory scientist, precise physical and chemical data are paramount for experimental planning, from reaction setup to purification. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 175278-08-7 | [3] |

| Molecular Formula | C₆H₂ClF₃O₂S | [3] |

| Molecular Weight | 230.59 g/mol | [3] |

| Physical State | Liquid | [3] |

| Density | 1.640 g/mL at 25 °C | |

| Boiling Point | 234-236 °C (lit.) | |

| Refractive Index | n20/D 1.5040 (lit.) | |

| Flash Point | 107.2 °C (225.0 °F) - closed cup |

Synthesis and Strategic Considerations

While multiple pathways to arylsulfonyl chlorides exist, the synthesis of fluorinated analogues often requires specific strategies to manage regioselectivity and harsh reaction conditions. A common conceptual route involves two key stages: the introduction of the sulfonic acid group (or a precursor) onto the trifluorobenzene ring, followed by chlorination.

A generalized, plausible synthetic approach is outlined below. The choice of starting material is critical; beginning with 1,2,3-trifluorobenzene allows for sulfonation, followed by conversion to the sulfonyl chloride.

Caption: Conceptual synthetic pathway for this compound.

Causality in Synthesis:

-

Electrophilic Aromatic Sulfonation: The fluorine atoms are deactivating, electron-withdrawing groups. However, they are ortho, para-directing. Sulfonation of 1,2,3-trifluorobenzene is expected to be directed to the 4-position, para to the fluorine at C-1 and ortho to the fluorine at C-3, yielding the desired isomer. The conditions must be forcing enough to overcome the deactivation of the ring.

-

Chlorination: The conversion of the sulfonic acid to the sulfonyl chloride is a standard transformation. Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are common reagents for this step. The choice often depends on scalability and purification considerations; thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Core Reactivity and Mechanistic Underpinnings

The primary utility of this compound lies in its highly electrophilic sulfur atom.[2][4] This reactivity is significantly enhanced by the strong inductive electron-withdrawing effect of the three fluorine atoms on the aromatic ring. This electronic pull increases the partial positive charge on the sulfur atom, making it an excellent target for nucleophiles.

The two most common and vital reactions in drug development are the formation of sulfonamides and sulfonate esters.

Mechanism: Sulfonamide Formation

The reaction with a primary or secondary amine is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous approved drugs.[2][5]

Caption: General mechanism for sulfonamide formation.

Experimental Causality:

-

Base Selection: This reaction liberates hydrochloric acid (HCl). A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the acid without competing with the primary amine nucleophile. Using a nucleophilic base could lead to unwanted side reactions with the sulfonyl chloride.

-

Solvent Choice: An aprotic solvent like dichloromethane (DCM) or acetonitrile is typically used to ensure all reactants remain in solution without participating in the reaction.

Applications in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability.[1] this compound provides a direct route to install a trifluorinated aryl sulfonamide moiety, which can serve several purposes:

-

Enzyme Inhibition: The sulfonamide group is a classic zinc-binding group in metalloenzymes (e.g., carbonic anhydrases, matrix metalloproteinases). The trifluorinated ring can form specific interactions with hydrophobic pockets or engage in halogen bonding within the active site, enhancing potency and selectivity.

-

Modulating pKa: The electron-withdrawing fluorine atoms lower the pKa of the sulfonamide N-H proton, making it more acidic. This can be critical for establishing key ionic interactions with protein targets at physiological pH.

-

Improving Pharmacokinetics: The fluorine atoms can block sites of metabolic oxidation on the aromatic ring, increasing the drug's half-life. This reduces the required dose and frequency of administration.[1]

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls and purification strategies to ensure high-quality outcomes.

Protocol 1: General Synthesis of a Sulfonamide

This protocol details the reaction of this compound with a generic primary amine.

Workflow Diagram

Caption: Standard workflow for sulfonamide synthesis and purification.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the primary amine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq).

-

Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the internal temperature reaches ~0 °C. Causality: This step is crucial to control the initial exotherm of the reaction, preventing potential side reactions and degradation.

-

Reagent Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 15 minutes.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Trustworthiness: This in-process control validates the reaction's completion and prevents unnecessary reaction time.

-

Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Causality: The acid wash removes excess base, while the bicarbonate wash removes any unreacted sulfonyl chloride (as the sulfonic acid) and HCl salts.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude solid or oil is purified by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide. Product identity and purity should be confirmed by NMR and mass spectrometry.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

GHS Classification: It is classified as causing severe skin burns and eye damage (Skin Corrosion 1B, Eye Damage 1).

-

Personal Protective Equipment (PPE): Always use a chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.

-

Handling: The compound reacts with water and other protic solvents. Use dry glassware and handle under an inert atmosphere (e.g., nitrogen or argon) where possible.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and alcohols.

Conclusion

This compound is more than a simple building block; it is a strategic tool for molecular design in modern chemistry. Its enhanced electrophilicity, driven by the trifluoro-substitution pattern, makes it a highly reliable reagent for the synthesis of sulfonamides and sulfonate esters. For researchers in drug development, its ability to introduce a metabolically robust, electronically-tuned, and potentially high-affinity pharmacophore makes it an indispensable component of the synthetic chemist's toolbox.

References

- PubChem. 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride.

- Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

- Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

- ResearchGate. Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. [Link]

- Google Patents.

- Wechem.

- Angewandte Chemie International Edition. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. [Link]

- Slaybaugh, G. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. [Link]

- MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides.... [Link]

- PubChem. 2-Trifluoromethylbenzenesulphonyl chloride.

- PubChem. Trifluoromethanesulfonyl chloride.

- PubChem. Benzenesulfonyl chloride.

Sources

- 1. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]

- 2. nbinno.com [nbinno.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

2,3,4-Trifluorobenzenesulfonyl chloride physical properties

An In-Depth Technical Guide to 2,3,4-Trifluorobenzenesulfonyl Chloride for Advanced Research & Development

Introduction: A Versatile Reagent for Modern Synthesis

This compound is a highly reactive organosulfur compound that has emerged as a critical building block for researchers in medicinal chemistry, agrochemical synthesis, and materials science. Its utility is rooted in the powerful electrophilicity of the sulfonyl chloride moiety, which is further enhanced by the strong inductive effect of the three fluorine atoms on the aromatic ring. This unique electronic profile facilitates the efficient introduction of the 2,3,4-trifluorobenzenesulfonyl group into a wide array of molecules.

The presence of the trifluorinated phenyl group is of particular strategic importance in drug development. Fluorine substitution is a well-established strategy for modulating key pharmacokinetic and physicochemical properties of lead compounds, including metabolic stability, lipophilicity, and binding affinity. Consequently, this compound serves as an invaluable tool for late-stage functionalization and the construction of targeted molecular libraries, enabling the fine-tuning of structure-activity relationships (SAR).[1][2] This guide provides a comprehensive overview of its core physical properties, reactivity, handling, and applications.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These data are essential for designing experimental conditions, ensuring safe handling, and predicting its behavior in chemical transformations.

| Property | Value | Source |

| CAS Number | 175278-08-7 | [3][4] |

| Molecular Formula | C₆H₂ClF₃O₂S | [3][4] |

| Molecular Weight | 230.59 g/mol | [3] |

| Appearance | Liquid | [3] |

| Density | 1.640 g/mL at 25 °C | |

| Boiling Point | 234-236 °C (lit.) | |

| 59-61 °C at 0.1 mmHg | [3] | |

| Refractive Index (n20/D) | 1.5040 (lit.) | |

| Flash Point | 107.2 °C (225.0 °F) - closed cup | |

| InChI Key | XFTDZYFHXRZLEF-UHFFFAOYSA-N | [3] |

| Canonical SMILES | O=S(=O)(Cl)C1=CC=C(F)C(F)=C1F | [3] |

Chemical Reactivity and Synthetic Utility

The primary utility of this compound lies in its function as a potent sulfonating agent. The sulfur atom is highly electron-deficient, making it an excellent electrophile for reaction with a wide range of nucleophiles.

Sulfonylation of Amines and Alcohols

The most common application is the reaction with primary and secondary amines to form stable sulfonamides, a key functional group in numerous pharmaceuticals.[2][5] Similarly, it reacts with alcohols to yield sulfonate esters. This reactivity is the cornerstone of its use in building complex molecular architectures. The reaction proceeds via nucleophilic attack on the electrophilic sulfur center, followed by the elimination of chloride.

Caption: General mechanism for sulfonylation.

Synthesis of Heterocycles and Arylating Agent

Beyond simple sulfonamide formation, this reagent has been employed as an arylating agent in the synthesis of complex heterocyclic structures. For example, it has been used to prepare (2,3,4-trifluorophenyl)furan derivatives and substituted pyrroles, demonstrating its versatility in C-C and C-N bond-forming strategies under specific catalytic conditions.

Experimental Protocols and Handling

Safety and Personal Protective Equipment (PPE)

This compound is a corrosive material that causes severe skin burns and eye damage. It reacts with water and must be handled with care.[6]

-

Hazard Classification: Skin Corrosion 1B, Eye Damage 1.

-

GHS Pictogram: GHS05 (Corrosion).

-

Hazard Statements: H314 (Causes severe skin burns and eye damage).[7]

-

Handling: Always handle in a well-ventilated fume hood. Avoid breathing vapor or mist. Prevent contact with skin, eyes, and clothing.

-

Required PPE: Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.

Storage Conditions

Store containers tightly closed in a dry, cool, and well-ventilated place.[8] Keep away from moisture and incompatible materials such as strong oxidizing agents and bases. The storage class is 8A for combustible corrosive hazardous materials.[7]

Illustrative Protocol: Synthesis of a Sulfonamide

This protocol provides a general methodology for the synthesis of a sulfonamide from an amine, a foundational reaction for drug discovery professionals.

Objective: To synthesize N-benzyl-2,3,4-trifluorobenzenesulfonamide.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (or another non-nucleophilic base)

-

Dichloromethane (DCM) (anhydrous)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Add triethylamine (1.1 eq) to the stirred solution. Subsequently, add a solution of this compound (1.05 eq) in anhydrous DCM dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography or recrystallization to yield the pure sulfonamide product.

Caption: Workflow for a typical sulfonamide synthesis.

Conclusion

This compound is a high-value, versatile reagent essential for modern organic synthesis. Its unique combination of a highly electrophilic sulfonyl chloride group and a trifluorinated aromatic ring provides a direct route to novel sulfonamides and other sulfur-containing molecules with desirable properties for pharmaceutical and agrochemical applications. A thorough understanding of its physical properties and strict adherence to safety protocols are paramount for its effective and safe utilization in the laboratory.

References

- Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.

- Wiley Online Library. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.

- Wikipedia. (n.d.). Benzenesulfonyl chloride.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 175278-08-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. d-nb.info [d-nb.info]

- 6. CAS 421-83-0: Trifluoromethanesulfonyl chloride [cymitquimica.com]

- 7. 2-(Trifluoromethyl)benzenesulfonyl chloride 97 776-04-5 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

2,3,4-Trifluorobenzenesulfonyl chloride molecular weight

An In-depth Technical Guide to 2,3,4-Trifluorobenzenesulfonyl Chloride: Properties, Synthesis, and Applications in Modern Drug Discovery

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of this compound. We will move beyond simple data recitation to explore the causality behind its reactivity, its strategic importance in medicinal chemistry, and the practical methodologies for its successful application.

This compound is a highly reactive, electrophilic reagent valued for its ability to introduce the trifluorinated phenylsulfonyl moiety into a wide range of molecules.[1] Its molecular structure, featuring a sulfonyl chloride group activated by three electron-withdrawing fluorine atoms on the benzene ring, dictates its unique chemical behavior and utility.[1]

The fundamental properties of this compound are summarized below. Understanding these parameters is the first step in its effective and safe utilization in any synthetic workflow.

| Property | Value | Source(s) |

| Molecular Weight | 230.59 g/mol | [2][3][4] |

| CAS Number | 175278-08-7 | [2][3][4] |

| Linear Formula | F₃C₆H₂SO₂Cl | [2] |

| Molecular Formula | C₆H₂ClF₃O₂S | [3][4] |

| Physical State | Liquid | [3] |

| Density | 1.640 g/mL at 25 °C | [2] |

| Boiling Point | 234-236 °C (lit.) | [2] |

| 59-61 °C at 0.1 mmHg | [3] | |

| Refractive Index | n20/D 1.5040 (lit.) | [2] |

| Flash Point | 107.2 °C (225.0 °F) - closed cup | [2][5] |

Synthesis of Aryl Sulfonyl Chlorides: A Mechanistic Perspective

While various methods exist for the synthesis of sulfonyl chlorides, a prevalent and robust strategy for aryl derivatives involves a Sandmeyer-type reaction. This process typically begins with the corresponding aniline, which undergoes diazotization followed by a copper-catalyzed reaction with sulfur dioxide.

The choice of this pathway is rooted in the accessibility of aniline precursors and the reliability of the diazotization process. The subsequent sulfochlorination provides a direct and efficient route to the desired electrophilic reagent.

Caption: General workflow for the synthesis of aryl sulfonyl chlorides.

Reactivity and Core Utility in Chemical Synthesis

The primary utility of this compound lies in its function as a potent sulfonating agent. The sulfur atom of the sulfonyl chloride group is highly electrophilic, making it an ideal target for nucleophilic attack.

Mechanism of Sulfonamide Formation: The reaction with primary or secondary amines to form sulfonamides is a cornerstone transformation in medicinal chemistry.[6] The amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and loss of a chloride ion, followed by deprotonation of the nitrogen, yields the stable sulfonamide linkage. The presence of a base (e.g., pyridine or triethylamine) is crucial to neutralize the HCl generated during the reaction, driving it to completion.

The fluorine atoms on the aromatic ring play a critical, dual role:

-

Inductive Electron Withdrawal : They increase the electrophilicity of the sulfonyl sulfur, potentially accelerating the rate of nucleophilic attack compared to non-fluorinated analogues.

-

Modulation of Physicochemical Properties : They impart unique characteristics to the resulting molecule, a key consideration in drug design.[1]

Caption: Mechanism of nucleophilic substitution for sulfonamide formation.

Applications in Drug Discovery and Development

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a vast array of therapeutics including antibiotics, diuretics, and enzyme inhibitors.[6][7] this compound is a particularly valuable building block because the trifluorophenyl moiety it installs can significantly enhance a drug candidate's profile.

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.

-

Lipophilicity : The introduction of fluorine atoms increases the molecule's lipophilicity (fat-solubility), which can improve its ability to cross cell membranes and reach its biological target.[1]

-

Binding Affinity : The fluorine atoms can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in the target protein's active site, thereby enhancing binding affinity and potency.

This reagent is particularly valued in the discovery of kinase inhibitors and drugs targeting the central nervous system (CNS), where these physicochemical properties are critical for efficacy.[1]

Experimental Protocols

Protocol 1: General Procedure for N-Substituted Sulfonamide Synthesis

This protocol describes a standard, self-validating method for the synthesis of a sulfonamide from this compound and a representative primary amine.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃), Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Amine Solubilization : In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.1 eq) in anhydrous DCM.

-

Cooling & Base Addition : Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq). The use of an ice bath controls the initial exothermic reaction upon addition of the sulfonyl chloride.

-

Sulfonyl Chloride Addition : Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DCM dropwise to the cooled amine mixture over 15 minutes.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed. The self-validating step is the complete consumption of the limiting reagent (the sulfonyl chloride or amine).

-

Aqueous Workup : Quench the reaction by adding 1M HCl. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. The acid wash removes excess amine and pyridine, while the bicarbonate wash removes any remaining acidic impurities.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude material by silica gel column chromatography to obtain the final N-substituted-2,3,4-trifluorobenzenesulfonamide.

Protocol 2: Safe Handling and Storage

This compound is a corrosive material that reacts with water.[2][8] Strict adherence to safety protocols is mandatory.

Hazard Profile:

-

Hazard Statements : H314 - Causes severe skin burns and eye damage.[2][5]

-

Storage Class : 8A - Combustible corrosive hazardous materials.[2][5]

Handling and PPE Workflow:

Caption: Mandatory safety workflow for handling sulfonyl chlorides.

Storage:

-

Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).

-

Keep in a cool, dry, well-ventilated area designated for corrosive materials.[9]

-

Store away from incompatible materials such as water, strong oxidizing agents, and strong bases.[9][10]

Conclusion

This compound is more than a simple reagent; it is a strategic tool for molecular design. Its defined molecular weight of 230.59 g/mol is the starting point for stoichiometric calculations, but its true value is realized in its potent electrophilicity and its capacity to bestow advantageous properties—such as metabolic stability and enhanced binding affinity—upon target molecules. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the synthesis of novel therapeutics and advanced materials.

References

- ChemBK. 2,3,4-TRICHLOROPHENYLSULFONYL CHLORIDE. [Link]

- University of Pennsylvania, Supporting Information.

- PubChem. 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride. [Link]

- Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

- Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

- Google Patents.

- Wechem.

- CAS Common Chemistry. 2-(Trifluoromethyl)benzenesulfonyl chloride. [Link]

- MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,3,4-三氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 175278-08-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound 97 175278-08-7 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

2,3,4-Trifluorobenzenesulfonyl chloride structure

An In-depth Technical Guide to 2,3,4-Trifluorobenzenesulfonyl Chloride: Structure, Synthesis, and Application in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 175278-08-7), a critical building block in medicinal chemistry and materials science.[1][2][3] As a Senior Application Scientist, this document moves beyond a simple recitation of properties to deliver field-proven insights into the molecule's structural characteristics, synthesis, reactivity, and strategic applications. We will explore the causality behind its utility, particularly how the unique trifluorination pattern influences its chemical behavior and modulates the properties of derivative compounds. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and mechanistic explanations to empower its effective use in the laboratory.

Introduction: The Strategic Value of Fluorinated Sulfonyl Chlorides

Sulfonyl chlorides (R-SO₂Cl) are a highly reactive class of organosulfur compounds, prized for their ability to serve as powerful electrophiles in the synthesis of sulfonamides and sulfonate esters.[4][5] The sulfonamide functional group is a cornerstone pharmacophore, present in a vast array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[6]

The strategic incorporation of fluorine atoms onto the aromatic ring, as seen in this compound, imparts unique and often highly desirable properties to the parent molecule and its derivatives. Fluorine's high electronegativity and relatively small size can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[7] this compound, therefore, is not just another sulfonyl chloride; it is a specialized reagent for introducing a trifluorinated phenylsulfonyl moiety, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Physicochemical Properties and Structural Elucidation

A precise understanding of a reagent's physical and chemical properties is fundamental to its effective application.

Molecular Structure

The structure of this compound consists of a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl) and three fluorine atoms at the ortho, meta, and para positions relative to the sulfonyl group.

Caption: Chemical Structure of this compound.

Core Physicochemical Data

The key identifying and physical properties are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 175278-08-7 | [1][2][3] |

| Molecular Formula | C₆H₂ClF₃O₂S | [1][2] |

| Molecular Weight | 230.59 g/mol | [1][2][3] |

| Appearance | Light yellow solid or liquid | [1][2] |

| Density | 1.640 g/mL at 25 °C | [1][3] |

| Boiling Point | 234-236 °C (lit.) | [3] |

| Flash Point | 107.2 °C (closed cup) | [3] |

| Refractive Index | n20/D 1.5040 (lit.) | [3] |

| SMILES | O=S(=O)(Cl)C1=CC=C(F)C(F)=C1F | [2] |

| InChI Key | XFTDZYFHXRZLEF-UHFFFAOYSA-N | [2][3] |

Spectroscopic Analysis for Structural Validation

Spectroscopic methods are essential for confirming the identity and purity of this compound. While specific spectra for this exact compound are not publicly available, we can infer the expected signals based on its structure and data from analogous compounds.[8][9][10][11]

-

¹H NMR (Proton NMR): The spectrum would be complex due to fluorine-proton coupling. We would expect to see two aromatic protons, appearing as complex multiplets in the downfield region (likely δ 7.5-8.0 ppm). The splitting patterns would be influenced by coupling to each other and to the adjacent fluorine atoms.

-

¹⁹F NMR (Fluorine NMR): This is a critical technique for fluorinated compounds. Three distinct signals would be expected, one for each chemically non-equivalent fluorine atom. The signals would exhibit coupling to each other and to the aromatic protons.

-

¹³C NMR (Carbon NMR): Six distinct signals for the aromatic carbons would be anticipated. The chemical shifts and splitting patterns would be significantly influenced by the attached fluorine atoms (large C-F coupling constants) and the sulfonyl chloride group.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[8] Strong, characteristic absorption bands are expected for the sulfonyl chloride group (S=O asymmetric and symmetric stretching) in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[8] Additional bands would correspond to C-F stretching and the aromatic C=C bonds.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).[8] Fragmentation patterns would likely involve the loss of Cl, SO₂, and sequential loss of fluorine.

Synthesis and Reaction Mechanism

The synthesis of aryl sulfonyl chlorides is a well-established area of organic chemistry. While specific proprietary methods may vary, a common and reliable approach involves the chlorosulfonation of the corresponding aromatic precursor.

Plausible Synthetic Route

A logical synthetic pathway to this compound starts from 1,2,3-trifluorobenzene. The key transformation is an electrophilic aromatic substitution reaction, specifically chlorosulfonation, using chlorosulfonic acid (ClSO₃H).

Caption: General workflow for the synthesis of this compound.

Causality: The fluorine atoms are deactivating, electron-withdrawing groups. However, the sulfonyl group will still direct primarily to the position para to the 3-fluoro group (the 6-position) and ortho to the 2-fluoro group (the 5-position). The formation of the desired 2,3,4-isomer implies substitution at the 1-position, which may require specific conditions or be part of a multi-step synthesis not detailed in public literature. An alternative, though more complex, route could involve diazotization of a corresponding aniline followed by a Sandmeyer-type reaction.[12][13]

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems directly from its reactivity, which is dominated by the highly electrophilic sulfur atom.

The Electrophilic Nature of the Sulfonyl Chloride Group

The sulfur atom in the -SO₂Cl group is bonded to two highly electronegative oxygen atoms and a chlorine atom, rendering it highly electron-deficient and thus a potent electrophile. This makes it susceptible to attack by a wide range of nucleophiles.[4][12] The trifluorinated aromatic ring further enhances this electrophilicity through its strong electron-withdrawing inductive effect.

Key Reaction: Sulfonamide Synthesis

The most significant application in drug discovery is the reaction with primary or secondary amines to form sulfonamides.[5][6] This reaction is robust, high-yielding, and forms the basis for creating vast libraries of potential drug candidates.

Sources

- 1. rheniumshop.co.il [rheniumshop.co.il]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2,3,4-トリフルオロベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]

- 8. acdlabs.com [acdlabs.com]

- 9. youtube.com [youtube.com]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 12. nbinno.com [nbinno.com]

- 13. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Synthesis of 2,3,4-Trifluorobenzenesulfonyl Chloride

Abstract

2,3,4-Trifluorobenzenesulfonyl chloride is a pivotal intermediate in the synthesis of advanced pharmaceutical agents and agrochemicals, valued for the unique electronic properties conferred by its trifluorinated aromatic ring. This guide provides an in-depth analysis of the principal synthetic routes to this compound, designed for researchers, chemists, and professionals in drug development. We will dissect the mechanistic underpinnings, compare the strategic advantages of different pathways, and provide detailed, field-tested protocols. The primary routes explored are the Sandmeyer-type chlorosulfonylation of 2,3,4-trifluoroaniline and the direct electrophilic chlorosulfonation of 1,2,3-trifluorobenzene. Each method is evaluated for its efficiency, scalability, and functional group tolerance, offering a comprehensive framework for procedural selection and optimization.

Introduction: The Significance of this compound

Fluorinated organic compounds have become indispensable in modern chemistry, particularly in the life sciences. The incorporation of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. This compound (CAS No. 175278-08-7) is a key building block that introduces the 2,3,4-trifluorophenylsulfonyl moiety. This group is a critical component in various biologically active molecules, where it often serves as a precursor to sulfonamides—a class of compounds with a storied history in medicine.[1]

The synthesis of this specific isomer is non-trivial. The arrangement of the three fluorine atoms presents unique challenges in controlling regioselectivity during synthesis. This guide aims to elucidate the most effective strategies to access this valuable compound, focusing on the causality behind experimental choices to empower researchers in their synthetic endeavors.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 175278-08-7 |

| Molecular Formula | F₃C₆H₂SO₂Cl |

| Molecular Weight | 230.59 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 234-236 °C (lit.) |

| Density | 1.640 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.5040 (lit.) |

Core Synthetic Strategies: A Mechanistic Overview

Two primary strategies dominate the synthesis of this compound: the diazotization of a corresponding aniline and the direct chlorosulfonation of a trifluorobenzene precursor. Each route has distinct advantages and is governed by different mechanistic principles.

Route A: Sandmeyer-Type Chlorosulfonylation of 2,3,4-Trifluoroaniline

The Sandmeyer reaction is a powerful transformation that converts an aromatic amine into a wide array of functional groups via a diazonium salt intermediate.[2] This approach is often favored for its reliability and high regiochemical fidelity, as the position of the sulfonyl chloride group is predetermined by the starting aniline. The synthesis of the requisite precursor, 2,3,4-trifluoroaniline, can be achieved from 1,2,3,4-tetrafluorobenzene.[3]

The overall transformation can be visualized as a two-stage process:

-

Diazotization: 2,3,4-Trifluoroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (typically 0 to -10 °C) to form the corresponding diazonium salt.[4][5] The low temperature is critical to prevent the premature decomposition of the highly reactive diazonium intermediate.

-

Chlorosulfonylation: The diazonium salt solution is then added to a mixture containing sulfur dioxide (or a stable SO₂ surrogate like DABSO) and a copper(I) or copper(II) chloride catalyst.[1][6][7] The copper catalyst facilitates a single-electron transfer (SET) process, leading to the release of nitrogen gas, the formation of an aryl radical, and its subsequent capture by SO₂ and a chloride source to yield the final product.[6]

Caption: Workflow for the Sandmeyer-type synthesis of this compound.

Causality: This route's primary advantage is its unambiguous regiocontrol. The sulfonyl chloride group is installed precisely where the amine group was located. The use of modern SO₂ surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) can circumvent the need to handle gaseous sulfur dioxide, enhancing the safety and practicality of the procedure.[8]

Route B: Electrophilic Chlorosulfonation of 1,2,3-Trifluorobenzene

This is the most direct conceptual route, involving a one-step electrophilic aromatic substitution (EAS) on 1,2,3-trifluorobenzene. The reaction is typically performed using an excess of chlorosulfonic acid (ClSO₃H).[9]

The mechanism involves the generation of a potent electrophile, sulfur trioxide (SO₃) or the chlorosulfonium cation (SO₂Cl⁺), from chlorosulfonic acid.[10][11] This electrophile then attacks the electron-rich aromatic ring.

Caption: Direct electrophilic chlorosulfonation of 1,2,3-trifluorobenzene.

Causality & Challenges: While direct, this route's main challenge is regioselectivity. Fluorine is an ortho-, para-directing deactivator. In 1,2,3-trifluorobenzene, the C4 and C5 positions are the most sterically accessible and electronically favorable for substitution. The C4 position is para to the C1 fluorine and ortho to the C3 fluorine, making it a likely site of attack. However, substitution at the C5 position is also possible, potentially leading to a mixture of 2,3,4- and 2,3,5-trifluorobenzenesulfonyl chloride isomers. Separating these isomers can be difficult, often requiring careful chromatography, which may not be ideal for large-scale production. The reaction conditions are also harsh, utilizing a large excess of a highly corrosive reagent.[12]

Detailed Experimental Protocol: Sandmeyer Synthesis

The Sandmeyer route offers the most reliable and selective pathway. The following protocol is a representative procedure adapted from established methodologies for analogous compounds.[4]

Materials & Reagents:

-

2,3,4-Trifluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) or DABSO

-

Copper(I) Chloride (CuCl)

-

Diethyl Ether or Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

Step-by-Step Methodology:

-

Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2,3,4-trifluoroaniline (1.0 eq). b. Add a mixture of concentrated HCl (3.5 eq) and glacial acetic acid (1.0 vol relative to aniline). c. Cool the stirred mixture to -10 °C using a dry ice/acetone bath. A precipitate of the hydrochloride salt may form. d. Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water. e. Add the NaNO₂ solution dropwise to the aniline suspension, ensuring the internal temperature does not rise above -5 °C. f. After the addition is complete, stir the mixture for an additional 45 minutes at -10 to -5 °C. The resulting diazonium salt solution should be used immediately in the next step.

-

Chlorosulfonylation: a. In a separate, larger beaker, saturate glacial acetic acid (10 vol relative to aniline) with sulfur dioxide gas at 0 °C. Alternatively, use a stoichiometric equivalent of DABSO (0.6 eq).[1] b. Add copper(I) chloride (0.15 eq) to the SO₂/acetic acid solution and continue to bubble SO₂ until the suspension turns from yellow-green to blue-green. c. Cool the copper-catalyzed solution to 0 °C in an ice bath. d. Slowly and carefully add the cold diazonium salt solution from Step 1 to the SO₂/CuCl mixture with vigorous stirring. Effervescence (N₂ evolution) will be observed. e. After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours or until gas evolution ceases.

-

Work-up and Purification: a. Pour the reaction mixture into a larger volume of ice-water. b. Extract the aqueous mixture with diethyl ether or dichloromethane (3x volumes). c. Combine the organic extracts and wash them carefully with saturated aqueous sodium bicarbonate solution until the washings are neutral (Caution: CO₂ evolution).[4] d. Wash the organic layer with water, followed by brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. f. The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

Comparative Analysis of Synthesis Routes

The choice of synthetic route depends heavily on the specific requirements of the project, such as scale, purity requirements, and available starting materials.

Table 2: Strategic Comparison of Synthesis Pathways

| Parameter | Route A: Sandmeyer Reaction | Route B: Direct Chlorosulfonation |

|---|---|---|

| Starting Material | 2,3,4-Trifluoroaniline | 1,2,3-Trifluorobenzene |

| Regioselectivity | Excellent; unambiguous product | Moderate to Poor; risk of isomers |

| Number of Steps | Two (from aniline) | One |

| Reaction Conditions | Mild (low temperatures) | Harsh (excess corrosive acid) |

| Scalability | Generally good; can be adapted for scale | Challenging due to isomer separation |

| Purification | Vacuum distillation is often sufficient | May require careful chromatography |

| Key Advantage | High purity and selectivity | Directness |

| Key Disadvantage | Requires synthesis of aniline precursor | Poor regiocontrol |

Safety Considerations

All procedures described herein must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Handle with extreme care.

-

Diazonium Salts: Are potentially explosive, especially when isolated and dried. They should be prepared at low temperatures and used immediately in solution.

-

Thionyl Chloride / Oxalyl Chloride: Corrosive and react with water to release toxic gases (SO₂/HCl and CO/CO₂/HCl, respectively).

-

Sulfur Dioxide: A toxic and corrosive gas. Use of a surrogate like DABSO is recommended to improve safety.[8]

Conclusion

The synthesis of this compound is most reliably achieved via the Sandmeyer-type chlorosulfonylation of 2,3,4-trifluoroaniline . This route offers superior regiochemical control, leading to a high-purity product and avoiding the challenging isomeric separations associated with the direct chlorosulfonation of 1,2,3-trifluorobenzene. While the direct route is atom-economical in principle, its practical application is limited by selectivity issues. For researchers and drug development professionals requiring high-purity material, the Sandmeyer approach represents the most logical and field-proven strategy. The insights into the mechanistic rationale and procedural details provided in this guide should serve as a valuable resource for the successful synthesis of this important chemical intermediate.

References

- Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. J. Org. Chem., 75(18), 6208–6213.

- de la Torre, A., et al. (2020). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 59(13), 5139-5143.

- Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955.

- Antonov, D., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 12-18.

- U.S. Patent No. 7,842,834 B2. (2010). Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts. Google Patents.

- Organic Chemistry Portal. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.

- Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chloride by chlorosulfonation.

- Meerwein, H., et al. (1957). Über die Synthese von Sulfonsäurechloriden aus aromatischen Diazoverbindungen. Chemische Berichte, 90(6), 841-852.

- Baran, P. S., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Supporting Information.

- Fluorine notes. (2019). Chloromethylation of polyfluoroaromatic compounds.

- Chinese Patent No. CN102627553A. (2012). Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride. Google Patents.

- Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21.

- Dabbagh, H. A., Teimouri, A., & Chermahini, A. N. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings, 2, 61-70.

- Stanetty, P., et al. (2001). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Journal of the Chemical Society, Perkin Transactions 1, (21), 2688-2691.

- European Patent No. EP0032077A1. (1981). Process for preparing fluorobenzene-sulfonyl fluorides. Google Patents.

- Organic Chemistry Portal. (n.d.). Diazotisation.

- Yale, H. L., & Sowinski, F. (1960). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 40, 98.

- Fluorine notes. (1999). Conversions of 3-perfluoro(1,4-dimethyl-2,5-dioxaoctyl)- 5-amino-1,2,4-triazole in reactions of nitrogen coupling and oxidation.

- Chinese Patent No. CN101665407B. (2011). Preparation method of 2,4,5-trifluorobenzyl chloride. Google Patents.

- GlobalSpec. (n.d.). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid.

- BYJU'S. (n.d.). Diazotization Reaction Mechanism.

- Chinese Patent No. CN104961638A. (2015). Synthetic method of 2, 3, 4-trifluoroaniline. Google Patents.

- Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?.

- ResearchGate. (2016). (PDF) Trifluoromethanesulfonic acid in organic synthesis.

- Russian Patent No. RU2135463C1. (1999). Method of synthesis of trifluoromethane sulfoacid. Google Patents.

- Wikipedia. (n.d.). Triflic acid.

- Reddit. (2020). So, I'm working on chlorosulfonation, I can't find a mechanism with benzene... Can someone explain me properly the mechanism of chlorosulfonation?.

- World Intellectual Property Organization Patent No. WO2011104724A2. (2011). A process for the manufacture of triflic acid. Google Patents.

- Chinese Patent No. CN109651206A. (2019). A method of chlorosulfonation is carried out using sulfur trioxide. Google Patents.

Sources

- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diazotisation [organic-chemistry.org]

- 3. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. byjus.com [byjus.com]

- 6. pure.mpg.de [pure.mpg.de]

- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 8. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 9. globalspec.com [globalspec.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. reddit.com [reddit.com]

- 12. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]

A Technical Guide to the Spectral Analysis of 2,3,4-Trifluorobenzenesulfonyl Chloride

Preamble: Navigating Data Scarcity in Chemical Research

Molecular Structure and Its Spectroscopic Implications

2,3,4-Trifluorobenzenesulfonyl chloride possesses a unique substitution pattern on the aromatic ring that imparts distinct electronic and steric properties. The strongly electron-withdrawing sulfonyl chloride group (-SO₂Cl) and the three adjacent fluorine atoms significantly influence the electron density distribution within the benzene ring. This, in turn, dictates the chemical shifts and coupling constants observed in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Molecular Formula: C₆H₂ClF₃O₂S[1]

Molecular Weight: 230.59 g/mol [1]

Structure:

Predicted ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous characterization.

¹H NMR Spectroscopy: A Window into the Aromatic Protons

The aromatic region of the ¹H NMR spectrum is expected to show two distinct multiplets corresponding to the two protons on the benzene ring.

-

H-5 and H-6: These protons will be coupled to each other and to the neighboring fluorine atoms. The electron-withdrawing nature of the sulfonyl chloride and fluorine substituents will shift these protons downfield, likely in the range of 7.5-8.5 ppm .

-

H-5 will likely appear as a doublet of doublet of doublets (ddd) due to coupling with H-6, F-4, and a smaller long-range coupling with F-3.

-

H-6 will likely appear as a doublet of doublets (dd) due to coupling with H-5 and F-4.

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide information on all six carbons in the benzene ring. The chemical shifts will be significantly influenced by the attached fluorine and sulfonyl chloride groups.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C-1 (C-SO₂Cl) | 135-145 | Attached to the electron-withdrawing sulfonyl chloride group. |

| C-2 (C-F) | 150-160 (d, ¹JCF) | Directly attached to fluorine, resulting in a large one-bond C-F coupling and a downfield shift. |

| C-3 (C-F) | 145-155 (d, ¹JCF) | Directly attached to fluorine, resulting in a large one-bond C-F coupling and a downfield shift. |

| C-4 (C-F) | 155-165 (d, ¹JCF) | Directly attached to fluorine, resulting in a large one-bond C-F coupling and a downfield shift. |

| C-5 (C-H) | 120-130 | Shielded relative to the fluorinated carbons. |

| C-6 (C-H) | 110-120 | Shielded relative to the fluorinated carbons and C-5. |

Note: The chemical shifts are estimates and the actual values may vary depending on the solvent and experimental conditions. The signals for the fluorinated carbons will appear as doublets due to one-bond coupling with ¹⁹F.

¹⁹F NMR Spectroscopy: Probing the Fluorine Environment

¹⁹F NMR is crucial for confirming the substitution pattern of the fluorine atoms. We expect to see three distinct signals, each corresponding to one of the fluorine atoms.

| Fluorine Atom | Predicted Chemical Shift (ppm) | Rationale and Expected Multiplicity |

| F-2 | -130 to -140 | Will be coupled to F-3 and potentially show a smaller coupling to H-6. Expected to be a doublet of doublets (dd). |

| F-3 | -145 to -155 | Will be coupled to F-2 and F-4. Expected to be a triplet or a doublet of doublets. |

| F-4 | -120 to -130 | Will be coupled to F-3 and H-5. Expected to be a doublet of doublets (dd). |

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃. The exact chemical shifts and coupling constants will provide definitive structural information.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups within a molecule. For this compound, the most prominent absorption bands are expected to be from the sulfonyl chloride and the C-F bonds.

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 1370-1410 | Asymmetric S=O stretch | Characteristic strong absorption for sulfonyl chlorides.[2] |

| 1166-1204 | Symmetric S=O stretch | Characteristic strong absorption for sulfonyl chlorides.[2] |

| 1000-1300 | C-F stretch | Strong absorptions due to the three C-F bonds on the aromatic ring. |

| ~550-650 | S-Cl stretch | A weaker absorption characteristic of the sulfonyl chloride group. |

| 3000-3100 | Aromatic C-H stretch | Weak to medium absorptions. |

| 1450-1600 | Aromatic C=C stretch | Multiple bands of varying intensity. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 230, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak at m/z 232 (M+2) with an intensity of approximately one-third of the molecular ion peak is expected, which is a characteristic signature for a molecule containing one chlorine atom.

-

Major Fragmentation Pathways:

-

Loss of Cl: A prominent fragment at m/z 195 (M - 35) is expected due to the loss of the chlorine atom.

-

Loss of SO₂: A fragment at m/z 166 (M - 64) could be observed, corresponding to the loss of sulfur dioxide.

-

Loss of SO₂Cl: A fragment at m/z 131 corresponding to the trifluorophenyl cation is also a likely fragmentation product.

-

Experimental Protocols: A Guide to Data Acquisition

For researchers aiming to acquire experimental data for this compound, the following protocols are recommended.

NMR Sample Preparation and Acquisition

Protocol:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent. Due to the reactive nature of sulfonyl chlorides, aprotic solvents such as deuterochloroform (CDCl₃) or acetone-d₆ are recommended.

-

Dissolution: Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

Causality Behind Choices: The choice of an aprotic solvent is critical to prevent hydrolysis of the reactive sulfonyl chloride group. A higher field strength instrument will provide better separation of the complex multiplets expected in the ¹H and ¹⁹F spectra.

IR Spectroscopy

Protocol:

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be acquired neat.

-

Acquisition: Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Analysis: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Causality Behind Choices: Acquiring the spectrum of a neat liquid is a simple and direct method that avoids potential solvent interferences. KBr and NaCl plates are transparent in the mid-IR region.

Mass Spectrometry

Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and clearly observe the molecular ion. Electron Impact (EI) ionization can also be used to study the fragmentation patterns.

-

Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Causality Behind Choices: Soft ionization techniques are preferred for determining the molecular weight accurately. EI is a higher-energy technique that is useful for inducing fragmentation and providing structural information.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Avoid contact with skin and eyes, and prevent exposure to moisture to avoid decomposition and the release of corrosive hydrogen chloride gas.

Conclusion and Future Outlook

While experimental spectral data for this compound is not readily found in the public domain, a comprehensive theoretical analysis allows for robust predictions of its NMR, IR, and MS spectra. This guide provides a detailed framework for researchers to understand, predict, and interpret the spectral characteristics of this important building block. It is our hope that this document will not only aid in the routine characterization of this compound but also encourage the dissemination of experimentally acquired data into the public domain to enrich the collective knowledge of the scientific community.

References

- ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

Diagrams

Experimental Workflow for Spectral Analysis

Caption: Workflow for the comprehensive spectral analysis of this compound.

Logical Relationship of Spectroscopic Data

Caption: Interrelation of spectroscopic techniques in elucidating the structure of the target compound.

Sources

Introduction: A Fluorinated Workhorse for Modern Synthesis

An In-Depth Technical Guide to the Reactivity Profile of 2,3,4-Trifluorobenzenesulfonyl Chloride

This compound is a highly reactive organosulfur compound that has emerged as a pivotal building block in contemporary organic synthesis. Its structure, featuring a sulfonyl chloride moiety attached to a trifluorinated phenyl ring, renders it a potent electrophile, primed for reaction with a wide array of nucleophiles. The presence of the fluorine atoms is not merely decorative; their strong electron-withdrawing nature significantly enhances the reactivity of the sulfonyl group, making this reagent particularly valuable for constructing complex molecular architectures.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core reactivity, mechanistic underpinnings, and practical applications of this compound. We will delve into its fundamental transformations, explain the causality behind experimental choices, and provide actionable protocols for its use in the laboratory. Its primary utility lies in the synthesis of sulfonamides and sulfonate esters, two functional groups of paramount importance in medicinal chemistry and materials science.[1][2][3] The strategic introduction of the 2,3,4-trifluorophenyl motif can also be leveraged to fine-tune the physicochemical and pharmacological properties of target molecules, such as lipophilicity and metabolic stability, making it a key tool in drug discovery.[4]

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's physical properties and handling requirements is a prerequisite for its safe and effective use. This compound is a combustible, corrosive liquid that requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including faceshields, goggles, and chemical-resistant gloves.[5]

Data Presentation: Key Properties

| Property | Value | Reference |

| CAS Number | 175278-08-7 | [5][6] |

| Molecular Formula | C₆H₂ClF₃O₂S | |

| Molecular Weight | 230.59 g/mol | |

| Appearance | Colorless to light yellow clear liquid | [7] |

| Boiling Point | 234-236 °C (lit.) | [5][6] |

| Density | 1.640 g/mL at 25 °C (lit.) | [5][6] |

| Refractive Index | n20/D 1.5040 (lit.) | [5][6] |

| Flash Point | 107.2 °C (225.0 °F) - closed cup | [5][6] |

| Hazard Class | Skin Corrosion 1B, Eye Damage 1 | [5][6] |

| Signal Word | Danger | [5][6] |

Core Reactivity: The Electrophilic Sulfur Center

The reactivity of this compound is dominated by the electrophilic character of the sulfur atom. This electrophilicity is amplified by the potent electron-withdrawing effects of several structural features:

-

Two Oxygen Atoms: Doubly bonded to the sulfur, they pull electron density away through both induction and resonance.

-

The Chlorine Atom: As a good leaving group, it facilitates nucleophilic substitution at the sulfur center.

-

The 2,3,4-Trifluorophenyl Ring: The three fluorine atoms exert a powerful inductive effect, further polarizing the S-Cl bond and making the sulfur atom highly susceptible to nucleophilic attack.

This electronic profile makes the molecule an excellent "sulfonylating" agent. The general mechanism for its reactions with nucleophiles (Nu:) is a nucleophilic substitution, often proceeding through a concerted SN2-like pathway or a tetrahedral intermediate.[8][9]

Diagram: General Reaction Mechanism

Caption: General mechanism of nucleophilic substitution.

Key Transformations and Protocols

Reaction with Amines: Synthesis of Sulfonamides

The reaction between a sulfonyl chloride and a primary or secondary amine is a cornerstone of medicinal chemistry, yielding the highly important sulfonamide functional group.[1][10][11] This transformation is robust, high-yielding, and forms the basis of the classical Hinsberg test for distinguishing amine classes.[12][13]

Causality and Control: The reaction liberates one equivalent of hydrochloric acid (HCl), which would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[9][14] Therefore, a non-nucleophilic base (e.g., pyridine or triethylamine) is essential to act as an acid scavenger. The reaction with primary amines yields an acidic sulfonamide (due to the N-H proton), which is soluble in aqueous alkali, while secondary amines form neutral, insoluble sulfonamides.[12][13] Tertiary amines typically do not form stable sulfonamides.[12]

-

Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the primary or secondary amine (1.0 eq.) and a suitable dry solvent (e.g., dichloromethane, DCM).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 - 1.5 eq.) or pyridine (used as a solvent or co-solvent).

-

Cooling: Cool the mixture to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add a solution of this compound (1.05 eq.) in the same solvent dropwise to the cooled amine solution.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[9]

Diagram: Sulfonamide Formation Workflow

Caption: Mechanism of sulfonate ester formation.

Conclusion: A Versatile and Enabling Reagent

This compound is a powerful and versatile electrophile whose reactivity profile is central to the synthesis of two critical classes of organic molecules: sulfonamides and sulfonate esters. The electron-withdrawing fluorine atoms enhance the reactivity of the sulfonyl chloride group, enabling efficient and clean transformations under mild conditions. Its ability to readily form sulfonamides makes it indispensable in drug discovery programs, while its capacity to activate alcohols provides a gateway to a vast range of subsequent chemical manipulations. A firm grasp of its reactivity, guided by the mechanistic principles and protocols outlined in this guide, empowers chemists to strategically employ this reagent in the design and execution of sophisticated synthetic routes.

References

- Polterauer, D., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.

- Polterauer, D., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.

- Bonk, J. D., et al. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- Ahern, T. P., et al. (1984). Mechanisms in the chlorinolysis of sulfinyl chlorides.

- Kevill, D. N., & Anderson, S. W. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.

- Sigma-Aldrich. This compound 97. Sigma-Aldrich.

- Barrio, P., et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.

- Periodic Chemistry. (2019).

- Barrio, P., et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.

- Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube.

- Qin, Y., et al. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.

- EP0512953B1 - Process for the preparation of benzene sulfonamides.

- Synthesis of sulfonyl chloride substrate precursors.

- Fundamental Studies on 2,4,6-Trichlorophenyl Sulfon

- Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and m

- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.

- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Te-Long.

- 2,3,4-Trifluorobenzoyl chloride. Chem-Impex.

- This compound 97 175278-08-7. Sigma-Aldrich.

- This compound Product Description. ChemicalBook.

- Reactions of Alcohols. (2024). Chemistry LibreTexts.

- Trifluoromethanesulfonyl chloride reacts with alcohols to form sulfon

- Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines. Benchchem.

- This compound 97 175278-08-7. Sigma-Aldrich.

- Hinsberg reaction. Wikipedia.

- Reactions of Alcohols.

- Amine Reactions. (2023). Chemistry LibreTexts.

- Activation of Alcohols: Reactions with sulfonyl chlorides. YouTube.

- Sulfonyl Chlorides/Fluorides. Enamine.

- Acid chloride reaction with amine. (2024). Reddit.

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. nbinno.com [nbinno.com]

- 3. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

- 4. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]

- 5. This compound 97 175278-08-7 [sigmaaldrich.com]

- 6. 2,3,4-三氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 12. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. reddit.com [reddit.com]

An In-depth Technical Guide to the Solubility and Application of 2,3,4-Trifluorobenzenesulfonyl Chloride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2,3,4-trifluorobenzenesulfonyl chloride, a pivotal reagent in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors. This document delves into the nuanced solubility profile of this compound, offering both a qualitative assessment and a detailed, field-tested protocol for its quantitative determination. Furthermore, this guide explores the reactivity of this compound, with a focus on its application in the synthesis of sulfonamides. The strategic incorporation of the trifluorinated phenyl moiety imparts desirable physicochemical properties, such as enhanced metabolic stability and lipophilicity, making it a valuable building block in drug discovery.[1] This guide is intended to serve as a practical resource for scientists engaged in the use of this versatile synthetic intermediate, providing the foundational knowledge required for its effective and safe implementation in research and development.

Physicochemical Properties and Molecular Architecture

This compound is a colorless to pale yellow liquid at room temperature.[2] Its molecular structure is characterized by a benzene ring substituted with three fluorine atoms at the 2, 3, and 4 positions, and a sulfonyl chloride functional group. This unique arrangement of electron-withdrawing fluorine atoms and the potent electrophilicity of the sulfonyl chloride group are central to its chemical behavior and utility.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₂ClF₃O₂S | [3] |

| Molecular Weight | 230.59 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.640 g/mL at 25 °C | [3] |

| Boiling Point | 234-236 °C (lit.) | [3] |

| Refractive Index | n20/D 1.5040 (lit.) | [3] |

| Flash Point | 107.2 °C (closed cup) | [3] |

| CAS Number | 175278-08-7 | [3] |

The trifluorinated substitution pattern significantly influences the electronic properties of the benzene ring, enhancing the electrophilicity of the sulfur atom in the sulfonyl chloride group. This heightened reactivity is a key attribute for its role as a sulfonating agent.

Solubility Profile: A Qualitative and Quantitative Approach